molecular formula C21H20ClN3O2 B2593042 N-[(2-chlorophenyl)methyl]-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide CAS No. 1251626-06-8

N-[(2-chlorophenyl)methyl]-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide

Cat. No.: B2593042
CAS No.: 1251626-06-8
M. Wt: 381.86
InChI Key: IVBRBQJKGARHSA-UHFFFAOYSA-N
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Description

N-[(2-Chlorophenyl)methyl]-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide is a synthetic acetamide derivative featuring a pyrimidine core substituted with methyl and 4-methylphenyl groups at positions 6 and 2, respectively. The acetamide moiety is linked via an ether oxygen to the pyrimidine ring and bears a 2-chlorophenylmethyl group.

The compound’s molecular formula is inferred to be C₂₁H₂₀ClN₃O₂ (based on analogs in ), with a molecular weight of ~380 g/mol. Its synthesis likely involves alkylation of a pyrimidinyloxy intermediate with a 2-chlorophenylmethyl-substituted chloroacetamide, following methodologies similar to those described for related compounds (e.g., sodium methylate-mediated reactions) .

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O2/c1-14-7-9-16(10-8-14)21-24-15(2)11-20(25-21)27-13-19(26)23-12-17-5-3-4-6-18(17)22/h3-11H,12-13H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVBRBQJKGARHSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CC(=N2)OCC(=O)NCC3=CC=CC=C3Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chlorophenyl)methyl]-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide typically involves multiple steps. One common method includes the reaction of 2-chlorobenzylamine with 6-methyl-2-(4-methylphenyl)pyrimidin-4-ol in the presence of a suitable base to form the desired acetamide derivative. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistency and efficiency. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2-chlorophenyl)methyl]-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[(2-chlorophenyl)methyl]-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2-chlorophenyl)methyl]-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Substituent Variations on the Pyrimidine Ring

The pyrimidine ring’s substituents significantly influence electronic properties and binding interactions. Key analogs include:

Compound Name Pyrimidine Substituents Molecular Weight (g/mol) Key Differences vs. Target Compound
N-(4-Chlorophenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide 2-Pyrrolidin-1-yl, 6-methyl 373.86 Pyrrolidine (cyclic amine) replaces 4-methylphenyl; altered steric/electronic profile
N-(2-Fluorophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide 2-(4-Methylpiperidin-1-yl), 6-methyl ~375 Fluorophenyl and piperidine substituents; increased lipophilicity
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-chlorophenyl)acetamide 2-Thio, 4-methyl, 6-oxo 344.21 Thioether linker vs. ether; keto group introduces polarity

Key Observations:

  • Piperidine/pyrrolidine substituents (e.g., ) enhance solubility in polar media compared to the target’s 4-methylphenyl group, which may favor hydrophobic interactions.
  • Fluorophenyl groups () increase metabolic stability due to fluorine’s electronegativity, whereas the target’s chlorophenyl group offers a larger van der Waals radius for binding.

Variations in the Acetamide Moiety

The acetamide’s aryl group and substitution pattern modulate target selectivity:

Compound Name Acetamide Substituent Biological Implications
N-(2,3-Dichlorophenyl)-2-[(4-methyl-6-oxopyrimidin-2-yl)thio]acetamide 2,3-Dichlorophenyl Increased steric bulk may hinder binding
N-(4-Phenoxyphenyl)-2-[(4-methyl-6-oxopyrimidin-2-yl)thio]acetamide 4-Phenoxyphenyl Extended aromatic system enhances π-π stacking

Key Observations:

  • Chlorine positioning (e.g., 2,3-dichloro vs. 2-chloro in the target) impacts steric hindrance and electronic effects on aryl rings .

Melting Points and Solubility

  • Melting points for analogs range widely: 224–282°C for thioacetamides () vs. lower ranges for piperidine-containing derivatives (inferred from ). Higher melting points correlate with crystalline stability.
  • Solubility : Piperidine/pyrrolidine substituents () improve aqueous solubility, whereas thioethers () may enhance lipid membrane permeability.

Biological Activity

N-[(2-chlorophenyl)methyl]-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula C19H20ClN3OC_{19}H_{20}ClN_{3}O and has a molecular weight of approximately 345.83 g/mol. The structure features a chlorophenyl group, a pyrimidine moiety, and an acetamide functional group, which contribute to its biological properties.

Research indicates that this compound exhibits antitumor activity primarily through the inhibition of specific enzymes involved in cancer cell proliferation. Notably, it has been shown to inhibit the activity of dihydrofolate reductase (DHFR) , an essential enzyme in the synthesis of nucleotides necessary for DNA replication and cell division .

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound:

  • In vitro Studies : The compound demonstrated significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and C6 (glioma) cells. The mechanism involves inducing apoptosis through the activation of caspase pathways, which are critical for programmed cell death .
  • Case Study : In a study by Queener et al., the compound was evaluated for its lipophilic properties and its ability to penetrate cellular membranes effectively, enhancing its anticancer efficacy .

Additional Biological Activities

Beyond its anticancer properties, this compound has shown promise in other areas:

  • Anti-inflammatory Effects : Preliminary studies suggest that it may modulate inflammatory pathways, potentially benefiting conditions characterized by chronic inflammation.
  • Antimicrobial Properties : Some derivatives of similar compounds have exhibited antimicrobial activity against various pathogens, indicating potential for broader therapeutic applications.

Research Findings Summary

Study/SourceBiological ActivityKey Findings
Queener et al. AnticancerInhibition of DHFR; significant cytotoxicity in A549 and C6 cells
PubMed Apoptosis InductionActivation of caspase pathways leading to apoptosis
MDPI Review LipophilicityEnhanced membrane penetration improves efficacy

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